1-[(2,2-dichlorocyclopropyl)methyl]-2-(3,4-dimethoxybenzyl)-1H-benzimidazole
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Overview
Description
1-[(2,2-Dichlorocyclopropyl)methyl]-2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole typically involves multiple steps:
Formation of the Dichlorocyclopropyl Intermediate: This step involves the reaction of a suitable cyclopropane precursor with chlorine to introduce the dichloro groups.
Benzimidazole Core Formation: The benzimidazole core is synthesized through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.
Coupling Reactions: The final step involves coupling the dichlorocyclopropyl intermediate with the benzimidazole core, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-[(2,2-Dichlorocyclopropyl)methyl]-2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to remove specific functional groups or to convert the compound into a more reduced form.
Substitution: The dichlorocyclopropyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[(2,2-Dichlorocyclopropyl)methyl]-2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential antimicrobial and antiviral properties make it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It may be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2,2-Dichlorocyclopropyl)methyl]-2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, in antimicrobial applications, it may inhibit the growth of bacteria by targeting essential bacterial enzymes.
Comparison with Similar Compounds
- **1-[(2,2-Dichlorocyclopropyl)methyl]-2-methyl-1H-benzimidazole
- **3-{1-[(2,2-Dichlorocyclopropyl)methyl]-1H-benzimidazol-2-yl}-1-methylcarbamate
Uniqueness: 1-[(2,2-Dichlorocyclopropyl)methyl]-2-[(3,4-dimethoxyphenyl)methyl]-1H-1,3-benzodiazole is unique due to its combination of the dichlorocyclopropyl and dimethoxyphenyl groups, which confer specific chemical and biological properties. This structural uniqueness may result in distinct reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H20Cl2N2O2 |
---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
1-[(2,2-dichlorocyclopropyl)methyl]-2-[(3,4-dimethoxyphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C20H20Cl2N2O2/c1-25-17-8-7-13(9-18(17)26-2)10-19-23-15-5-3-4-6-16(15)24(19)12-14-11-20(14,21)22/h3-9,14H,10-12H2,1-2H3 |
InChI Key |
JWHPUFQBHSAJQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC4CC4(Cl)Cl)OC |
Origin of Product |
United States |
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